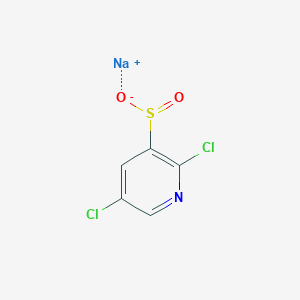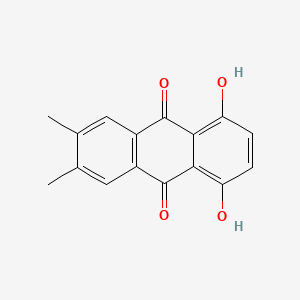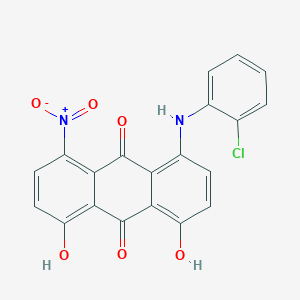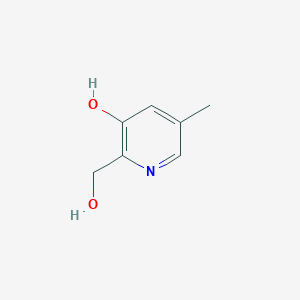
Dibenzyloxydiacetoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyloxydiacetoxysilane is an organosilicon compound with the molecular formula C18H20O6Si. It is known for its unique chemical properties and versatility in various industrial and research applications. This compound is characterized by the presence of two benzyl groups and two acetoxy groups attached to a silicon atom, making it a valuable intermediate in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibenzyloxydiacetoxysilane can be synthesized through a silanization reaction involving benzyl alcohol and acetic anhydride with a silicon-based reagent. The reaction typically proceeds as follows:
Reactants: Benzyl alcohol, acetic anhydride, and a silicon-based reagent (such as silicon tetrachloride).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a catalyst like pyridine or triethylamine.
Procedure: Benzyl alcohol is first reacted with acetic anhydride to form benzyl acetate. This intermediate is then treated with the silicon reagent to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale silanization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzyloxydiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Can condense with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be replaced by other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water or aqueous solutions, sometimes catalyzed by acids or bases.
Condensation: Often carried out under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Requires nucleophilic reagents like alcohols, amines, or thiols, usually under mild heating.
Major Products:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
Applications De Recherche Scientifique
Dibenzyloxydiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in silanization reactions.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and durability.
Mécanisme D'action
The mechanism by which dibenzyloxydiacetoxysilane exerts its effects is primarily through its ability to form stable siloxane bonds. This compound can interact with various substrates, leading to the formation of robust and flexible networks. The molecular targets and pathways involved include:
Siloxane Bond Formation: Facilitates the creation of strong, flexible networks in polymers and coatings.
Surface Modification: Enhances the properties of surfaces by forming a thin, protective layer that improves adhesion and resistance to environmental factors.
Comparaison Avec Des Composés Similaires
Dibenzyloxydiacetoxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl Acetate: Similar in its use for surface modification but differs in the nature of the substituents attached to the silicon atom.
Phenyltrimethoxysilane: Used in similar applications but has different reactivity and properties due to the presence of methoxy groups instead of acetoxy groups.
Tetraethyl Orthosilicate: Commonly used in the production of silica-based materials, differing in its structure and applications.
Uniqueness: this compound stands out due to its combination of benzyl and acetoxy groups, which provide unique reactivity and versatility in various applications. Its ability to form stable siloxane bonds and modify surfaces makes it a valuable compound in both research and industrial settings.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics for a wide range of innovative solutions.
Propriétés
Formule moléculaire |
C18H20O6Si |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[acetyloxy-bis(phenylmethoxy)silyl] acetate |
InChI |
InChI=1S/C18H20O6Si/c1-15(19)23-25(24-16(2)20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clé InChI |
BKLZXRZFFSHLOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















